molecular formula C18H15N3O4 B10886040 (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Cat. No.: B10886040
M. Wt: 337.3 g/mol
InChI Key: DPCHHHLJRQOCOS-NTEUORMPSA-N
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Description

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is an organic compound with a complex structure. It features a cyano group, a methoxyphenyl group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and malononitrile, followed by the addition of 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a base such as piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and nitro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate
  • 2-Cyanoethyl (2E)-2-[(4-cyano-2-methoxyphenyl)methylene]-3-oxobutanoate

Uniqueness

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is unique due to the presence of both a methoxyphenyl and a nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H15N3O4/c1-12-3-6-15(21(23)24)10-17(12)20-18(22)14(11-19)9-13-4-7-16(25-2)8-5-13/h3-10H,1-2H3,(H,20,22)/b14-9+

InChI Key

DPCHHHLJRQOCOS-NTEUORMPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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